molecular formula C13H14ClFN2 B1621610 (4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride CAS No. 774556-83-1

(4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride

Cat. No.: B1621610
CAS No.: 774556-83-1
M. Wt: 252.71 g/mol
InChI Key: BZXPWCUBPNLVGF-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride is a chemical compound with the molecular formula C13H13FN2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorobenzyl group and a pyridinylmethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and 2-pyridinemethanamine as the primary reactants.

    Reaction: The 4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 2-pyridinemethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Hydrochloride Formation: The resulting (4-Fluorobenzyl)(2-pyridinylmethyl)amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or receptor activation.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific pathways involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity and versatility make it valuable in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the pyridinylmethyl group may facilitate interactions with nucleophilic sites. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorobenzyl)(2-pyridinylmethyl)amine hydrochloride
  • (4-Methylbenzyl)(2-pyridinylmethyl)amine hydrochloride
  • (4-Bromobenzyl)(2-pyridinylmethyl)amine hydrochloride

Uniqueness

Compared to similar compounds, (4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable tool in drug design and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2.ClH/c14-12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13;/h1-8,15H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXPWCUBPNLVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388007
Record name 1-(4-Fluorophenyl)-N-[(pyridin-2-yl)methyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774556-83-1
Record name 1-(4-Fluorophenyl)-N-[(pyridin-2-yl)methyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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